3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile
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Overview
Description
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is an organic compound characterized by its indole core structure substituted with a chloro group, a methylphenyl group, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions
Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chloro and Methylphenyl Substitution: The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride. The methylphenyl group can be added via Friedel-Crafts alkylation using methylbenzene and a Lewis acid catalyst like aluminum chloride.
Cyano Group Addition: The cyano groups are typically introduced through nucleophilic substitution reactions using cyanide salts like sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the cyano groups to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Amines, thiols, nucleophilic conditions, solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and cyano groups can enhance binding affinity and specificity to these targets, while the indole core provides a scaffold for interaction with hydrophobic pockets.
Comparison with Similar Compounds
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can be compared with other indole derivatives:
3-chloro-1H-indole-5,6-dicarbonitrile: Lacks the methylphenyl group, potentially altering its biological activity and chemical reactivity.
2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile: Lacks the chloro group, which may affect its binding properties and reactivity.
3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile: Lacks the methyl group on the phenyl ring, which could influence its steric and electronic properties.
The presence of both the chloro and methylphenyl groups in this compound makes it unique, potentially offering a balance of hydrophobic and electronic interactions that can be advantageous in various applications.
Properties
Molecular Formula |
C17H10ClN3 |
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Molecular Weight |
291.7 g/mol |
IUPAC Name |
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C17H10ClN3/c1-10-2-4-11(5-3-10)17-16(18)14-6-12(8-19)13(9-20)7-15(14)21-17/h2-7,21H,1H3 |
InChI Key |
FIBHVVXOARTKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C(=C3)C#N)C#N)Cl |
Origin of Product |
United States |
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